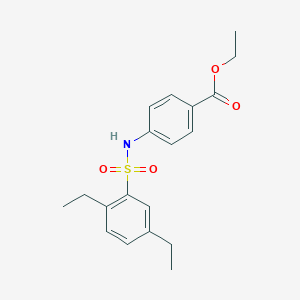

ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE

Description

Ethyl 4-(2,5-diethylbenzenesulfonamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a benzenesulfonamide group at the 4-position. The benzenesulfonamide moiety is further modified with two ethyl groups at the 2- and 5-positions of the benzene ring (Fig. 1).

Properties

IUPAC Name |

ethyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-4-14-7-8-15(5-2)18(13-14)25(22,23)20-17-11-9-16(10-12-17)19(21)24-6-3/h7-13,20H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQMBUMYESVTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE typically involves a multi-step process. The general synthetic route includes:

Esterification: The formation of the ethyl ester group.

These reactions are carried out under mild conditions to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow systems. This method optimizes reaction times and sequences, leading to high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzoates .

Scientific Research Applications

ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its anesthetic properties and potential use in pain relief.

Industry: Utilized in the production of UV-curing coatings and inks .

Mechanism of Action

The mechanism of action of ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, as an anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Benzoate Derivatives

Ester Group Influence

The ethyl ester in the target compound balances lipophilicity and hydrolytic stability. Compared to methyl or propyl benzoates (e.g., methyl benzoate in cosmetics), the ethyl group offers intermediate solubility in organic matrices, as seen in resin cement formulations .

Research Findings and Practical Implications

- Material Science: Ethyl 4-(dimethylamino)benzoate demonstrates superior performance in resin cements, achieving a 15–20% higher degree of conversion than methacrylate-based co-initiators. This suggests that sulfonamido analogs like the target compound could be explored for tailored reactivity in polymer systems .

- Medicinal Chemistry : Pyridazine and isoxazole substituents (e.g., I-6230, I-6273) are associated with improved bioavailability and target binding in kinase inhibitors. The diethylbenzenesulfonamido group’s bulkiness may hinder passive diffusion but enhance selectivity for hydrophobic binding pockets .

Biological Activity

Ethyl 4-(2,5-diethylbenzenesulfonamido)benzoate is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₉N₃O₃S

- Molecular Weight : 319.39 g/mol

- CAS Number : [Insert CAS number if available]

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties:

Antimicrobial Activity

Several studies have investigated the compound's efficacy against a range of pathogens, particularly multidrug-resistant bacteria.

- Mechanism of Action : The compound is believed to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting bactericidal effects.

- Case Study : In one study, this compound showed significant activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against resistant strains of Escherichia coli and Staphylococcus aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

Cytotoxicity

The cytotoxic effects of the compound have also been assessed in vitro using various human cell lines.

- Findings : The compound exhibited moderate cytotoxicity with IC50 values ranging from 20 to 50 µM depending on the cell line tested.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 40 |

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Resistance : The compound has shown potential in overcoming resistance mechanisms in bacteria, particularly those expressing efflux pumps.

- In Vivo Studies : Animal studies demonstrated that the compound significantly reduced bacterial load in infected tissues without notable toxicity at therapeutic doses.

- Synergistic Effects : When combined with conventional antibiotics like amoxicillin or ciprofloxacin, this compound enhanced their efficacy against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.